3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol
Description
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol is a triazole-derived alcohol with the molecular formula C6H11N3O and a molecular weight of 141.18 g/mol. The compound features a 1,2,4-triazole ring substituted with a methyl group at the 4-position and a propan-1-ol chain at the 3-position. This structure confers both hydrophilic (due to the hydroxyl group) and hydrophobic (due to the methyl-triazole moiety) properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.
The compound’s applications span pharmaceutical research, where it may serve as a building block for bioactive molecules, and materials science, where its polarity and hydrogen-bonding capacity could influence crystallinity .
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c1-9-5-7-8-6(9)3-2-4-10/h5,10H,2-4H2,1H3 |
InChI Key |
IBQXFMCNVDHZFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential anticancer properties.
Industry: Used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Position and Polarity: The position of the methyl group on the triazole ring (4-position in the target compound vs. 3-position in ’s hydrochloride derivative) significantly alters electronic distribution. The hydroxymethyl derivative () exhibits higher polarity due to the additional hydroxyl group, increasing solubility in aqueous media compared to the target compound .
Functional Group Impact on Bioactivity :
- Benzimidazole-triazole hybrids () demonstrate potent anticandidal activity (MIC values: 0.5–4 μg/mL), attributed to the electron-withdrawing halogens (Cl, F) and extended aromatic systems. In contrast, the target compound lacks these moieties, suggesting divergent biological roles .
Salt Formation and Solubility: The hydrochloride salt in shows markedly improved solubility in polar solvents (e.g., water, methanol) compared to the free base form of the target compound, highlighting salt formation as a strategy for pharmacokinetic optimization .
Crystallographic and Conformational Differences
- Polymorphism: reports conformational polymorphism in 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione, where two polymorphs exhibit identical bond lengths but differing dihedral angles (Δ = ~3°). This suggests that even minor substituent changes (e.g., replacing sulfanyl with propanol) in the target compound could induce distinct crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
